N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
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Overview
Description
Scientific Research Applications
Synthesis and Structure
The compound is synthesized by reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The resulting compound is N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . Its structure is characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data.
Antibacterial Activity
In vitro studies have evaluated the antibacterial activity of this compound against Staphylococcus aureus and Chromobacterium violaceum. Understanding its antimicrobial properties is crucial for potential therapeutic applications .
Thiazole Chemistry and Drug Development
Thiazole scaffolds play a vital role in drug development. Several drugs, including antiretrovirals (e.g., Ritonavir), antineoplastics (e.g., Bleomycin and Tiazofurin), and antimicrobials (e.g., Sulfathiazole), are derived from thiazole chemistry. Notably, Nitazoxanide, an effective antimicrobial against H. pylori, demonstrates no cross-resistance to metronidazole .
Other Applications
Beyond antibacterial properties, thiazole derivatives have shown promise in treating various conditions:
- Cancer : Darbufelone, a lung cancer cell growth inhibitor, contains a thiazole scaffold .
- HIV Infections : Thiazole-based drugs have improved efficacy in HIV treatment .
- Hypertension : Some thiazole compounds exhibit antihypertensive effects .
- Allergies : Thiazoles may play a role in allergy treatment .
Mechanism of Action
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-5-3-6-15(11-13)21-24-14(2)18(28-21)9-10-23-19(26)20(27)25-17-8-4-7-16(22)12-17/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOBKBCMQUUTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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